4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole
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Overview
Description
4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to produce the oxazole ring. The chloromethyl group is introduced through a chloromethylation reaction. The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to handle the reagents and by-products effectively.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different oxazole derivatives with altered functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction reactions can produce oxazole derivatives with different oxidation states and functional groups.
Scientific Research Applications
4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The dichlorophenyl group can enhance the compound’s binding affinity and specificity towards certain targets. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichlorophenyl)-1,3-oxazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(Bromomethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different chemical properties.
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole: Contains a different substitution pattern on the phenyl ring, affecting its chemical behavior and applications.
Uniqueness
4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole is unique due to the presence of both the chloromethyl and dichlorophenyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO/c11-4-9-5-15-10(14-9)6-1-7(12)3-8(13)2-6/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZIKVWUUDJVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC(=CO2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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